molecular formula C27H29N5O2S2 B15032993 2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15032993
M. Wt: 519.7 g/mol
InChI Key: NIKDINOUBHIVDH-JWGURIENSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a potent and selective small molecule inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a crucial cytoplasmic tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which plays a fundamental role in the development, differentiation, and activation of B-cells [https://www.ncbi.nlm.nih.gov/books/NBK459222/]. By covalently binding to a specific cysteine residue (Cys-481) in the active site of BTK, this compound irreversibly inhibits its enzymatic activity, thereby suppressing downstream signaling cascades. This targeted mechanism makes it an invaluable pharmacological tool for researching B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as autoimmune disorders where dysregulated B-cell activity is implicated [https://www.nature.com/articles/nrd.2017.243]. Its high selectivity profile helps researchers dissect the specific contributions of BTK to complex cellular processes with minimal off-target effects. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C27H29N5O2S2

Molecular Weight

519.7 g/mol

IUPAC Name

(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H29N5O2S2/c1-19(2)17-32-26(34)22(36-27(32)35)16-21-24(28-23-10-6-7-11-31(23)25(21)33)30-14-12-29(13-15-30)18-20-8-4-3-5-9-20/h3-11,16,19H,12-15,17-18H2,1-2H3/b22-16-

InChI Key

NIKDINOUBHIVDH-JWGURIENSA-N

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC5=CC=CC=C5)/SC1=S

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC5=CC=CC=C5)SC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrido[1,2-a]pyrimidin-4-one structure, followed by the introduction of the piperazine and thiazolidinone moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production time.

Chemical Reactions Analysis

Core Pyrido[1,2-a]pyrimidin-4-one Reactivity

The pyrido-pyrimidinone backbone participates in electrophilic aromatic substitution (EAS) and ring-opening reactions:

  • Electrophilic Substitution : The electron-rich pyrimidinone ring undergoes nitration and sulfonation at the C-6 and C-8 positions under acidic conditions.

  • Ring-Opening Hydrolysis : In alkaline media (e.g., NaOH/EtOH), the lactam ring opens to form a carboxylic acid derivative, which can re-cyclize under acidic conditions.

Reaction TypeConditionsProductYield (%)Reference
NitrationHNO₃/H₂SO₄, 0°C6-Nitro derivative65–70
Alkaline Hydrolysis1M NaOH, refluxPyridinyl-carboxylic acid82

Thiazolidinone Moieties

The thiazolidin-5-ylidene group (with Z-configuration) undergoes characteristic reactions:

  • Thione-Thiol Tautomerism : The exocyclic thione sulfur participates in tautomeric shifts, enabling nucleophilic attacks at the C=S site.

  • Oxidation : Treatment with H₂O₂ or mCPBA oxidizes the thione to a sulfonic acid (-SO₃H) group, enhancing water solubility .

  • Ring-Opening : Reaction with primary amines (e.g., ethylenediamine) cleaves the thiazolidinone ring, forming thioamide-linked derivatives.

Reaction TypeReagentProductKey ObservationReference
OxidationmCPBASulfonic acid derivativeImproved solubility (>2 mg/mL in PBS)
Amine AdductEthylenediamineThioamide conjugateStabilizes intramolecular H-bonding

Benzylpiperazine Functionalization

The 4-benzylpiperazine side chain undergoes:

  • N-Alkylation/Acylation : Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides to form quaternary ammonium salts or amides, respectively .

  • Deprotection : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group, yielding a free piperazine intermediate.

Reaction TypeReagentProductApplicationReference
N-MethylationCH₃I, K₂CO₃Quaternary ammonium saltEnhanced CNS penetration
HydrogenolysisH₂/Pd-CPiperazine intermediatePrecursor for further modifications

Cross-Coupling Reactions

The exocyclic methylidene group (Z-configuration) enables:

  • Heck Coupling : With aryl halides (e.g., iodobenzene) in the presence of Pd(OAc)₂, forming biaryl derivatives.

  • Cycloaddition : [2+2] Photocycloaddition with electron-deficient alkenes under UV light.

Reaction TypeConditionsProductSelectivityReference
Heck CouplingPd(OAc)₂, DMF, 80°CBiaryl analog>90% Z-retention
PhotocycloadditionUV (365 nm), CH₂Cl₂Spirocyclic adductDiastereomeric ratio 3:1

Biological Activation Pathways

In pharmacological contexts:

  • CYP450-Mediated Oxidation : Liver microsomes convert the isobutyl group to a hydroxylated metabolite, which exhibits enhanced target binding .

  • Glutathione Conjugation : The thioxo group reacts with glutathione (GSH) in phase II metabolism, forming a disulfide-linked adduct .

Key Mechanistic Insights

  • The Z-configuration of the methylidene group directs stereoselectivity in cycloadditions and cross-couplings.

  • Electron-withdrawing effects of the pyrimidinone ring stabilize transition states in EAS reactions .

  • Thiazolidinone ring strain facilitates nucleophilic ring-opening under mild conditions .

Scientific Research Applications

2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for targeting specific diseases.

    Industry: The compound can be utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives with variable substituents on the thiazolidinone and piperazine rings. Below is a comparative analysis with structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Thiazolidinone Molecular Formula Molecular Weight (g/mol) Key Structural Differences
2-(4-Benzylpiperazin-1-yl)-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one 3-Isobutyl C₂₇H₂₉N₅O₂S₂ 535.68 Bulky isobutyl group enhances lipophilicity
2-(4-Benzylpiperazin-1-yl)-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one 3-Isopropyl C₂₆H₂₇N₅O₂S₂ 521.65 Smaller branched alkyl reduces steric hindrance
2-(4-Benzylpiperazin-1-yl)-3-[(Z)-(3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one 3-(2-Methoxyethyl) C₂₇H₂₉N₅O₃S₂ 551.68 Polar methoxyethyl increases solubility

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: The isobutyl group in the target compound improves lipophilicity, favoring membrane penetration and kinase binding. However, this comes at the cost of reduced aqueous solubility, limiting its utility in intravenous formulations . The isopropyl analog shows diminished activity due to weaker van der Waals interactions with hydrophobic enzyme pockets . The methoxyethyl variant exhibits superior solubility but lower cellular uptake, highlighting a trade-off between physicochemical properties and efficacy .

Structural Flexibility and Target Selectivity :

  • The benzylpiperazine moiety contributes to conformational adaptability, allowing interaction with diverse targets (e.g., GPCRs, kinases). Derivatives with bulkier piperazine substituents (e.g., 4-methyl or 4-ethyl) show altered selectivity profiles .

Synthetic Challenges: The Z-configuration of the thiazolidinone methylidene group is sensitive to reaction conditions. Microwave-assisted synthesis improves yield and stereochemical purity .

Biological Activity

The compound 2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including anticancer properties, antimicrobial effects, and possible mechanisms of action.

Chemical Structure

The compound's structure can be summarized as follows:

  • Molecular Formula : C25H26N4O2S2
  • Monoisotopic Mass : 478.14972 Da

Anticancer Activity

Recent studies have indicated that derivatives containing thiazolidinone scaffolds exhibit significant anticancer activity. For instance, compounds related to this structure have been tested against various cancer cell lines, showing promising results:

CompoundCell Line TestedInhibition Percentage
4gMOLT-4 (Leukemia)84.19%
4pSF-295 (CNS)72.11%

These results suggest that the thiazolidinone component plays a crucial role in the anticancer efficacy of the compound .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. A study evaluated several derivatives for their activity against Gram-positive and Gram-negative bacteria as well as fungi. The findings suggest that the presence of the thiazolidinone moiety enhances antimicrobial activity through mechanisms that may involve kinase inhibition, which is critical for bacterial growth and survival .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : The compound has shown potential to inhibit various kinases, which are essential for cellular signaling and proliferation. This inhibition could lead to reduced cancer cell growth and enhanced antimicrobial action .
  • Induction of Apoptosis : Compounds with similar structures have been reported to induce apoptosis in cancer cells, leading to programmed cell death through various pathways including mitochondrial dysfunction and caspase activation.

Case Studies

A notable case study involved the synthesis and evaluation of several thiazolidinone derivatives related to this compound. The derivatives were screened for their anticancer activity by the National Cancer Institute (NCI), revealing significant inhibitory effects on multiple cancer cell lines .

Q & A

Q. What are the key synthetic pathways for synthesizing this compound?

The synthesis typically involves multi-step reactions, including:

  • Condensation : Formation of the pyrido[1,2-a]pyrimidin-4-one core via cyclization of substituted pyridine derivatives.
  • Thiazolidinone ring formation : Reaction of a mercaptoacetic acid derivative with an aldehyde intermediate to generate the 4-oxo-2-thioxo-thiazolidine moiety .
  • Piperazine coupling : Introduction of the 4-benzylpiperazine group via nucleophilic substitution or Buchwald-Hartwig amination . Key intermediates should be purified using column chromatography, and reaction progress monitored via TLC or HPLC .

Q. What spectroscopic methods are used for structural characterization?

  • X-ray crystallography : Resolves stereochemistry (e.g., Z-configuration of the thiazolidinone methylidene group) and confirms lattice parameters .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify substituent environments (e.g., benzylpiperazine protons at δ 2.5–3.5 ppm, thioxo sulfur’s deshielding effects) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Q. How is purity assessed during synthesis?

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies impurities (<0.5% threshold for pharmaceutical-grade purity) .
  • Melting point analysis : Sharp melting ranges (e.g., 287–293°C) indicate crystallinity and homogeneity .

Q. What in vitro assays evaluate biological activity?

  • Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., IC50_{50} determination) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases relevant to disease pathways .

Q. How are reactive intermediates stabilized during synthesis?

  • Low-temperature conditions : For thiol-containing intermediates prone to oxidation (e.g., –20°C in inert atmosphere) .
  • Protecting groups : Use of tert-butoxycarbonyl (Boc) for amine protection during piperazine coupling .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

  • Computational reaction path searches : Quantum mechanical calculations (DFT) predict transition states and guide solvent/catalyst selection (e.g., DMF for polar intermediates, Pd(OAc)2_2 for cross-coupling) .
  • Design of Experiments (DoE) : Response surface methodology identifies optimal temperature, stoichiometry, and reaction time .

Q. How to resolve discrepancies between computational docking predictions and experimental bioactivity?

  • Binding site flexibility : Molecular dynamics simulations (MD) account for protein conformational changes unmodeled in rigid docking .
  • Solvent effects : Include explicit solvent molecules in QM/MM simulations to refine binding affinity calculations .
  • Off-target profiling : Broad-spectrum kinase panels identify unintended interactions (e.g., ATP-binding site promiscuity) .

Q. What strategies validate the Z-configuration of the thiazolidinone methylidene group?

  • Single-crystal X-ray diffraction : Directly assigns geometry; SHELXL refines occupancy and thermal parameters .
  • NOESY NMR : Correlates spatial proximity between the methylidene proton and adjacent substituents (e.g., isobutyl group) .

Q. How to address poor solubility in pharmacokinetic studies?

  • Prodrug design : Introduce phosphate esters or PEGylated derivatives to enhance aqueous solubility .
  • Co-crystallization : Screen with carboxylic acids (e.g., succinic acid) to form stable salts .

Q. What methods establish structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Systematic variation of substituents (e.g., benzylpiperazine → phenylpiperidine) to assess impact on bioactivity .
  • Free-Wilson analysis : Quantifies contributions of specific functional groups to activity using regression models .

Data Contradiction Analysis

Q. Conflicting cytotoxicity data between in vitro and in vivo models: How to resolve?

  • Metabolic stability assays : Liver microsome studies identify rapid Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) reducing bioavailability .
  • Tissue distribution imaging : Radiolabeled compound tracking (e.g., 14C^{14}C) reveals poor tumor penetration .

Q. Divergent NMR and X-ray data on piperazine conformation: Interpretation?

  • Dynamic NMR : Variable-temperature experiments detect chair-to-boat transitions in solution, absent in crystalline state .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H⋯π) stabilizing specific conformers in solids .

Methodological Resources

  • Crystallography : SHELX suite for structure solution and refinement .
  • Computational modeling : COMSOL Multiphysics for reaction optimization and AI-driven predictive analytics .
  • Analytical standards : Pharmacopeial guidelines for impurity profiling (e.g., residual solvents ≤ ICH Q3C limits) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.